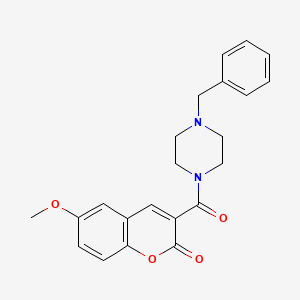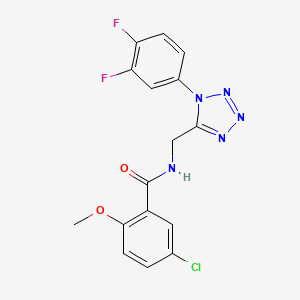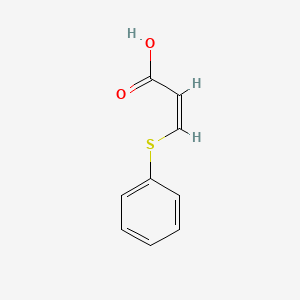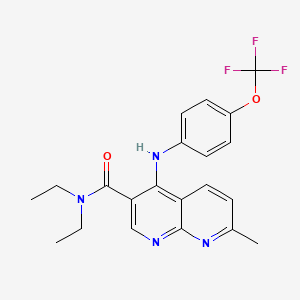
7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione, also known as BML-210, is a synthetic compound that belongs to the family of purine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione is not fully understood. However, it has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has been shown to protect neurons from oxidative stress and prevent neuronal cell death by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has been shown to protect neurons from oxidative stress and prevent neuronal cell death by activating the Nrf2/ARE pathway.
実験室実験の利点と制限
7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in good yield and purity. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not fully understood. In addition, 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has not been extensively studied in humans, and its safety and efficacy in humans are not known.
将来の方向性
There are several future directions for the study of 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and autoimmune diseases. Another direction is to study its long-term effects in animal models and humans. In addition, further studies are needed to understand its mechanism of action and to identify its molecular targets. Finally, the development of new analogs of 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione with improved potency and selectivity may lead to the discovery of more effective therapeutic agents.
合成法
7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione can be synthesized by the reaction of 7-benzyl-1,3-dimethylxanthine with octylsulfanyl acetic anhydride in the presence of a base such as pyridine. The reaction yields the desired compound in good yield and purity. The structure of 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione was confirmed by NMR, IR, and mass spectrometry.
科学的研究の応用
7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has been shown to protect neurons from oxidative stress and prevent neuronal cell death.
特性
CAS番号 |
374549-44-7 |
|---|---|
製品名 |
7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione |
分子式 |
C22H30N4O2S |
分子量 |
414.57 |
IUPAC名 |
7-benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C22H30N4O2S/c1-4-5-6-7-8-12-15-29-21-23-19-18(20(27)25(3)22(28)24(19)2)26(21)16-17-13-10-9-11-14-17/h9-11,13-14H,4-8,12,15-16H2,1-3H3 |
InChIキー |
ICBLXYYBKTUEED-UHFFFAOYSA-N |
SMILES |
CCCCCCCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dimethoxyphenyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2855038.png)




![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenylacetamide](/img/structure/B2855045.png)
![Ethyl 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2855046.png)

![3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B2855054.png)


![2-Chloro-N-(1H-pyrrolo[2,3-b]pyridin-6-ylmethyl)propanamide](/img/structure/B2855058.png)